(E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains an indole group. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the indole group and the difluoro-3-buten-2-one group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoles are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions at the C3 position .Scientific Research Applications
Synthesis of Substituted Indolines and Indoles
A study by Dunetz and Danheiser (2005) explored the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes to afford substituted indolines. These indolines can undergo oxidation to produce corresponding indoles, which are significant in the development of pharmaceuticals and complex organic molecules. The process involves the assembly of cycloaddition substrates from derivatives of 3-butynylamine, indicating the relevance of compounds like (E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one in creating indoline and indole frameworks essential for medicinal chemistry (Dunetz & Danheiser, 2005).
Fluorination Studies
Research by Umemoto et al. (2010) on the development of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrates the importance of understanding and applying complex fluorinated structures akin to this compound. These studies are crucial for introducing fluorine atoms into organic molecules, significantly impacting drug discovery and material science due to the unique properties imparted by fluorine (Umemoto et al., 2010).
Antimicrobial Compound Synthesis
Chundawat et al. (2016) presented a strategic synthesis of novel difluoromethylated compounds with potential antimicrobial activities. The methodology includes direct fluorination, which is relevant to the synthesis and application of compounds like this compound, showcasing its potential in developing new antimicrobial agents (Chundawat et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXKVXYFTOPCBS-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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